1-(4-Hydroxyphenyl)-3-propylurea
Overview
Description
1-(4-Hydroxyphenyl)-3-propylurea is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biomedical Applications
- Antiproliferative Activity : Research indicates that certain neolignans, including compounds structurally related to 1-(4-Hydroxyphenyl)-3-propylurea, have demonstrated antiproliferative activity on human lung cancer cell lines, suggesting potential applications in cancer therapy (Ma et al., 2017).
Chemical Applications
Synthesis and Characterization : The synthesis and characterization of derivatives of this compound, such as substituted benzoylthiourea derivatives, have been studied extensively. These investigations include spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations, providing insight into their molecular structures and potential applications (Abosadiya et al., 2019).
Dielectric and Thermal Properties : Investigations into the dielectric and thermal properties of methacrylate polymers bearing chalcone side groups, which are structurally related to this compound, have shown promising results. These studies provide valuable information on the material properties of these polymers, which can be applied in various technological fields (Çelik & Coskun, 2018).
Bioremediation Applications
- Biodegradation of Environmental Pollutants : Compounds similar to this compound have been studied for their role in the bioremediation of environmental pollutants like Bisphenol A. Research has shown that certain enzymes can effectively degrade these pollutants, highlighting potential applications in environmental cleanup (Chhaya & Gupte, 2013).
Material Science Applications
- Polymer Reinforcement : Studies have shown that derivatives of this compound can act as effective chain extenders in the creation of bionanocomposites. These composites exhibit enhanced thermal stability and mechanical reinforcement, which are crucial for developing new materials (Totaro et al., 2017).
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-propylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-11-10(14)12-8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3,(H2,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZMSILYBSHTGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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